molecular formula C14H18N2O4 B2977256 7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid CAS No. 1393576-14-1

7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid

Cat. No.: B2977256
CAS No.: 1393576-14-1
M. Wt: 278.308
InChI Key: KGSRSDIQBKJSPS-UHFFFAOYSA-N
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Description

7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid is a synthetic organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid typically involves several steps:

  • Formation of the Naphthyridine Core: : The initial step involves the construction of the naphthyridine core, which can be achieved through cyclization reactions of appropriate precursors. For example, starting materials such as 2-aminopyridine and ethyl acetoacetate can undergo cyclization under acidic or basic conditions to form the naphthyridine ring system.

  • Introduction of the Boc Protecting Group: : The tert-butoxycarbonyl group is introduced to the nitrogen atom of the naphthyridine core using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). This reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature.

  • Carboxylation: : The final step involves the introduction of the carboxylic acid group at the 2-position of the naphthyridine ring. This can be achieved through carboxylation reactions using reagents such as carbon dioxide or carboxylating agents under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid can undergo various chemical reactions, including:

  • Substitution Reactions: : The compound can participate in nucleophilic substitution reactions, particularly at the Boc-protected nitrogen atom. Common reagents for these reactions include alkyl halides and acyl chlorides.

  • Deprotection Reactions: : The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents like dichloromethane or methanol.

  • Oxidation and Reduction Reactions: : The naphthyridine core can undergo oxidation and reduction reactions, depending on the specific functional groups present and the reagents used. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogenation catalysts.

Common Reagents and Conditions

    Substitution: Alkyl halides, acyl chlorides, DMAP, sodium hydroxide.

    Deprotection: Trifluoroacetic acid, hydrochloric acid, dichloromethane, methanol.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups to the nitrogen atom.

Scientific Research Applications

Chemistry

In chemistry, 7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amine functionality allows for selective reactions, making it valuable in multi-step organic synthesis.

Biology and Medicine

In biological and medical research, this compound can be used to study the effects of naphthyridine derivatives on biological systems. It may serve as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a building block for the synthesis of specialty chemicals. Its unique structure and reactivity make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The Boc group provides protection during synthesis, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in various biochemical interactions, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(Tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-2-carboxylic acid
  • Fmoc-Glu-OtBu
  • (Tert-Butoxy)Carbonyl L-His (Trt)-Aib-OH

Uniqueness

Compared to similar compounds, 7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid is unique due to its naphthyridine core and the specific positioning of the Boc and carboxylic acid groups

By understanding the synthesis, reactivity, and applications of this compound, researchers can leverage its properties for various scientific and industrial purposes.

Properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-1,7-naphthyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-7-6-9-4-5-10(12(17)18)15-11(9)8-16/h4-5H,6-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSRSDIQBKJSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393576-14-1
Record name 7-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid
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